molecular formula C23H26ClN7 B11234444 N~4~-(3-chlorophenyl)-N~6~-[2-(diethylamino)ethyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

N~4~-(3-chlorophenyl)-N~6~-[2-(diethylamino)ethyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B11234444
M. Wt: 436.0 g/mol
InChI Key: JSCDSNGBVBFIMJ-UHFFFAOYSA-N
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Description

N⁴-(3-Chlorophenyl)-N⁶-[2-(diethylamino)ethyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a pyrazolo[3,4-d]pyrimidine derivative characterized by a 3-chlorophenyl group at the N⁴ position and a 2-(diethylamino)ethyl side chain at the N⁶ position. This scaffold is part of a broader class of heterocyclic compounds studied for their kinase inhibition, antibacterial, and antifungal properties . The chlorine atom at the 3-position of the phenyl ring and the diethylaminoethyl moiety likely influence its electronic and steric properties, affecting solubility, binding affinity, and biological activity.

Properties

Molecular Formula

C23H26ClN7

Molecular Weight

436.0 g/mol

IUPAC Name

4-N-(3-chlorophenyl)-6-N-[2-(diethylamino)ethyl]-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine

InChI

InChI=1S/C23H26ClN7/c1-3-30(4-2)14-13-25-23-28-21(27-18-10-8-9-17(24)15-18)20-16-26-31(22(20)29-23)19-11-6-5-7-12-19/h5-12,15-16H,3-4,13-14H2,1-2H3,(H2,25,27,28,29)

InChI Key

JSCDSNGBVBFIMJ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCNC1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=CC(=CC=C4)Cl

Origin of Product

United States

Preparation Methods

The synthesis of N4-(3-chlorophenyl)-N~6~-[2-(diethylamino)ethyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves multiple steps. One common method includes the ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction, which is known for its efficiency and good yields . The reaction typically involves the use of methylene-oxy groups and 1,4-disubstituted-1,2,3-triazoles . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

N~4~-(3-chlorophenyl)-N~6~-[2-(diethylamino)ethyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Comparison with Similar Compounds

Key Observations :

  • N⁴ Substituents: The 3-chlorophenyl group in the target compound is distinct from the 4-ethoxyphenyl (electron-donating) and 3,4-dimethylphenyl (sterically hindered) groups in analogs .
  • N⁶ Side Chains: The 2-(diethylamino)ethyl group provides a basic tertiary amine, enhancing solubility in polar solvents compared to simpler alkyl or aryl groups .

Comparison of Yields :

  • Yields for analogs range from 30% (butoxy-substituted derivative, ) to 57% (sulfonyl derivative, ), suggesting that steric hindrance and reaction conditions critically impact efficiency .

Physicochemical Properties

Compound Water Solubility (µg/mL) LogP (Predicted) Key Factors Affecting Solubility
Target Compound Not reported ~3.5 (estimated) Diethylaminoethyl enhances hydrophilicity
N⁴-(3-Chloro-4-methylphenyl)-N⁶-ethyl 0.5 ~3.8 Methyl and chloro groups increase hydrophobicity
N⁴-(4-Ethoxyphenyl)-N⁶,N⁶-diethyl Not reported ~3.2 Ethoxy group may improve solubility

Insights :

  • The diethylaminoethyl group in the target compound likely improves aqueous solubility compared to analogs with non-polar N⁶ substituents .

Antibacterial Activity

  • Compound 11 (): Exhibited moderate activity against S. aureus (MIC ~8 µg/mL) but was inactive against E. coli .

Antifungal Activity

  • NSC11668 (): Inhibited yeast plasma membrane ATPase (ScPma1p), a novel antifungal target .
  • Target Compound: The diethylaminoethyl side chain may confer unique interactions with fungal enzymes compared to NSC11668’s bis-chlorophenyl structure.

Biological Activity

N~4~-(3-chlorophenyl)-N~6~-[2-(diethylamino)ethyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a synthetic compound that has gained attention for its potential biological activities, particularly in the field of medicinal chemistry. This compound belongs to the class of pyrazolo[3,4-d]pyrimidines and exhibits significant inhibitory effects on casein kinase 1 (CK1), which is implicated in various cellular processes including cell proliferation and apoptosis.

Chemical Structure and Properties

  • Molecular Formula : C24H28ClN5
  • Molecular Weight : Approximately 442.55 g/mol
  • Structure Features :
    • Pyrazolo-pyrimidine core
    • Substituted with a 3-chlorophenyl group
    • Contains a diethylaminoethyl side chain

The primary biological activity of this compound is its role as a CK1 inhibitor . CK1 is involved in numerous signaling pathways that are often dysregulated in diseases such as cancer and neurodegenerative disorders. By inhibiting CK1, this compound may modulate these pathways, offering therapeutic potential.

Inhibitory Activity

Studies have demonstrated that this compound exhibits significant inhibitory activity against CK1 with an IC50 value indicating effective potency. The exact IC50 value can vary depending on the specific assay conditions used.

Biological Activities

In addition to its kinase inhibition properties, preliminary studies suggest that this compound may also possess anti-inflammatory properties. However, further research is required to fully elucidate its pharmacological profile.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructure FeaturesUnique Aspects
N6-phenyl-1H-pyrazolo[3,4-d]pyrimidine-3,6-diamineSimilar pyrazolo-pyrimidine coreLacks diethylamino side chain
5-amino-2-methylpyrazolo[3,4-d]pyrimidin-4(5H)-oneDifferent substitution patternMore basic structure
N6-(2-methoxyethyl)-N4-(2-methylphenyl)-pyrazolo[3,4-d]pyrimidineContains methoxy groupPotentially different solubility characteristics

The distinct combination of substituents in this compound may confer unique biological activities compared to these similar compounds.

Case Studies and Research Findings

Recent studies have highlighted the potential applications of this compound in cancer treatment. For instance:

  • Antitumor Activity : In vitro studies have shown that pyrazolo[3,4-d]pyrimidines exhibit cytotoxic effects on various cancer cell lines including MCF7 (breast cancer) and HCT116 (colon cancer). The specific activity of this compound against these cell lines warrants further investigation.
  • Anti-inflammatory Effects : Preliminary data suggests that this compound may reduce inflammatory markers in cellular models. However, comprehensive studies are needed to confirm these effects and elucidate the underlying mechanisms.

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